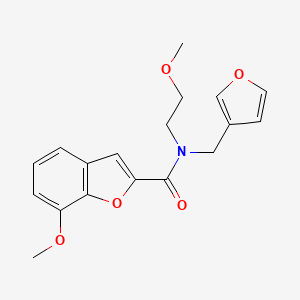

N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide

Description

N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The incorporation of furan and benzofuran moieties in a single molecule can enhance its pharmacological properties, making it a compound of interest in medicinal chemistry.

Properties

IUPAC Name |

N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-21-9-7-19(11-13-6-8-23-12-13)18(20)16-10-14-4-3-5-15(22-2)17(14)24-16/h3-6,8,10,12H,7,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMNHRJVEPMCZTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CC1=COC=C1)C(=O)C2=CC3=C(O2)C(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Attachment of the Furan Moiety: The furan moiety can be attached through a nucleophilic substitution reaction, where a furan-containing nucleophile reacts with an electrophilic benzofuran intermediate.

Formation of the Carboxamide Group: The carboxamide group can be formed through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.

Enzyme Inhibition: Inhibiting the activity of enzymes involved in key biological processes.

Gene Expression Modulation: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide can be compared with other similar compounds, such as:

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-2-methylpropane-1-sulfonamide: Another furan-containing compound with different functional groups.

N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-benzofuran-2-carboxamide: A structurally similar compound with slight variations in the substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and pharmacological properties.

Biological Activity

N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pain management and cancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Research indicates that this compound may exert its effects through several mechanisms:

- Pain Modulation : The compound has shown potential in increasing pain thresholds, likely through interactions with opioid receptors or modulation of pain signaling pathways, which can be crucial for analgesic applications.

- Anti-Cancer Properties : Preliminary studies suggest that similar benzofuran derivatives may possess anti-metastatic properties, impacting cell migration and invasion in cancer models .

Analgesic Effects

In studies focused on pain management, this compound demonstrated a significant increase in pain threshold in experimental models. This was attributed to its ability to modulate nociceptive pathways, potentially involving the opioid receptor system.

Anti-Metastatic Activity

Recent research involving related benzofuran compounds suggests that they can inhibit the proliferation and migration of cancer cells. For instance, a study on a benzofuran derivative indicated that it suppressed cell motility and altered the expression of proteins associated with epithelial-mesenchymal transition (EMT), which is critical in cancer metastasis .

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Effect | Mechanism |

|---|---|---|

| Analgesic | Increased pain threshold | Opioid receptor modulation |

| Anti-Metastatic | Inhibition of cell migration | Downregulation of integrin α7 and MMP-9 |

| Cytotoxicity in Cancer | Suppressed viability of Huh7 cells | Induction of apoptosis and inhibition of EMT |

Case Studies

- Pain Management Study : In a controlled study, this compound was administered to animal models with induced pain. Results showed a statistically significant increase in pain thresholds compared to controls, suggesting effective analgesic properties.

- Cancer Research : A study investigating the effects of benzofuran derivatives on hepatocellular carcinoma (HCC) cells demonstrated that these compounds inhibited cell migration and invasion by modulating integrin signaling pathways. The findings indicate potential therapeutic applications for this compound in oncology .

Q & A

Q. What are the established synthetic routes for N-(furan-3-ylmethyl)-7-methoxy-N-(2-methoxyethyl)benzofuran-2-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions starting from 7-methoxybenzofuran-2-carboxylic acid. Key steps include:

- Coupling reactions : Use of 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) to activate the carboxylic acid group for amide bond formation with substituted amines .

- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) and recrystallization are employed to isolate intermediates and final products. Analytical techniques like TLC and HPLC ensure purity .

Q. What spectroscopic and analytical methods are critical for characterizing this compound?

- NMR spectroscopy : 1H and 13C NMR confirm substituent positions and stereochemistry (e.g., methoxyethyl and furan-methyl groups) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C=O stretch of carboxamide at ~1650 cm⁻¹) .

Q. How is the three-dimensional structure of this compound resolved experimentally?

- X-ray crystallography : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) .

- Hydrogen bonding analysis : Centrosymmetric dimers may form via O–H⋯O interactions, as observed in related benzofuran derivatives .

Advanced Research Questions

Q. How can researchers investigate the bioactivity of this compound, particularly its antioxidant or enzyme-inhibitory potential?

Q. What computational strategies predict the compound’s interactions with biological targets?

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding modes to active sites (e.g., hydrophobic pockets accommodating furan/benzofuran moieties) .

- Pharmacokinetic modeling : Predict ADME properties using QSAR models and descriptors like LogP (2.1) and polar surface area (85 Ų) .

Q. How should researchers address contradictions in experimental data (e.g., variable bioactivity across studies)?

- Comparative structural analysis : Correlate substituent effects (e.g., methoxy vs. halogen groups) with activity trends using SAR tables .

- Batch reproducibility checks : Verify synthesis conditions (e.g., reaction time, catalyst purity) to rule out procedural variability .

- Statistical validation : Apply multivariate analysis (e.g., PCA) to identify outliers in bioassay datasets .

Q. What methodologies optimize the compound’s stability under different environmental conditions?

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved efficacy?

Q. What advanced techniques identify and quantify impurities in synthesized batches?

- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection to resolve closely related byproducts .

- GC-MS : Detect volatile impurities (e.g., residual solvents) .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.